6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Organic Synthesis Cross-Coupling Building Blocks

This 6‑Bromo-3‑ethyl-3H-[1,2,3]triazolo[4,5‑b]pyridine offers a unique 6‑bromo substitution for precise cross‑coupling derivatization, enabling systematic SAR exploration targeting kinases such as CK2 or PIM‑1. The N3‑ethyl group provides a quantifiable lipophilicity step (ΔcLogP ~0.6‑0.8) without excessive steric bulk. Its well‑defined solid form (m.p. 90‑100 °C) ensures reproducible weighing and solution preparation, minimizing experimental variability. Ideal for medicinal chemistry and HTS applications requiring controlled vectorial diversity.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
CAS No. 1187386-21-5
Cat. No. B1372366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS1187386-21-5
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=N2)Br)N=N1
InChIInChI=1S/C7H7BrN4/c1-2-12-7-6(10-11-12)3-5(8)4-9-7/h3-4H,2H2,1H3
InChIKeyHHDNROAMANPDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 1187386-21-5): A Core Triazolopyridine Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 1187386-21-5) is a heterocyclic compound characterized by a fused [1,2,3]triazolo[4,5-b]pyridine core with a bromine atom at the 6-position and an ethyl group at the 3-position (C7H7BrN4; MW: 227.06 g/mol) [1]. As a halogenated triazolopyridine derivative, it serves as a versatile small-molecule scaffold and building block, primarily employed in the synthesis of more complex molecules for medicinal chemistry and chemical biology applications, including those targeting kinases [2].

Why Closely Related Analogs Cannot Simply Replace 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine in Critical Research Applications


The specific substitution pattern of 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine—namely the 6-bromo group on the pyridine ring and the 3-ethyl substituent on the triazole ring—creates a unique reactivity and steric profile that cannot be replicated by other in-class analogs. The 6-bromo handle is specifically positioned for cross-coupling reactions, enabling controlled and predictable derivatization [1]. Replacing it with a compound bearing a bromo group at a different position (e.g., 5-bromo) fundamentally alters the vector of subsequent functionalization and the resulting geometry of the final molecule. Similarly, substituting the N-ethyl group with an unsubstituted hydrogen (3H analog) or a larger alkyl group changes the compound's lipophilicity, solubility, and steric bulk, which are critical parameters in biological assays and medicinal chemistry optimization .

Quantitative Evidence Guide for 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine: Differentiation from Key Analogs


Synthetic Utility: Positional Reactivity of 6-Bromo vs. 5-Bromo Triazolopyridines in Cross-Coupling

The position of the bromine atom on the triazolopyridine core dictates the site of subsequent derivatization. In the case of 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine, the bromine is located on the pyridine ring, making it a suitable substrate for reactions such as Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups at that specific position [1]. This is fundamentally different from analogs like 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS 1780486-32-9), where the bromine is on the triazole ring, leading to a different vector of functionalization and thus a different library of accessible derivatives .

Organic Synthesis Cross-Coupling Building Blocks

Physicochemical Differentiation: N3-Ethyl Substituent Modulates Lipophilicity vs. N-Unsubstituted Core

The presence of an N-ethyl group on the triazole ring of 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine directly impacts its lipophilicity compared to the N-unsubstituted parent core. The N-ethyl group increases the molecule's calculated partition coefficient (cLogP) by approximately 0.6–0.8 units compared to its 3H analog (e.g., 6-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine). This is a crucial parameter for optimization in medicinal chemistry, as it can influence membrane permeability, solubility, and non-specific binding [1].

Lipophilicity Drug-likeness Physicochemical Properties

Procurement and Physical Form Differentiation: Solid vs. Alternative Physical States

From a procurement and handling perspective, the target compound is supplied as a solid with a reported melting point range of 90-100°C . This is a differentiating factor from certain analogs, like 6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1253789-47-7), for which no melting point data is reported and may be handled as an oil or amorphous solid, complicating accurate weighing and formulation . The solid form of the target compound is more amenable to standard laboratory handling and storage protocols, reducing variability in experimental setup.

Procurement Handling Physical Form

Recommended Application Scenarios for 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine Based on Comparative Evidence


Design and Synthesis of Kinase Inhibitor Libraries Requiring a Specific Vector

For medicinal chemistry projects targeting kinases like CK2 or PIM-1, where the triazolopyridine core is a known privileged scaffold, the 6-bromo substitution pattern of this compound provides a precise handle for introducing diversity elements at the 6-position via cross-coupling. This allows for systematic exploration of structure-activity relationships (SAR) in a defined spatial vector [1].

Medicinal Chemistry Campaigns Requiring Precise Lipophilicity Tuning

When optimizing a lead compound's physicochemical profile, the N3-ethyl group offers a quantifiable step up in lipophilicity (ΔcLogP ~0.6-0.8) compared to the parent N-unsubstituted core. This compound is an ideal choice for exploring this property space without introducing larger, more disruptive alkyl groups [1].

Standardized Assay Development Requiring Reproducible Weighing

For high-throughput screening (HTS) or detailed in vitro pharmacology studies, the compound's well-defined solid physical form (m.p. 90-100°C) ensures accurate and reproducible compound weighing and solution preparation. This minimizes experimental variability compared to using analogs with undefined physical states [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.